MC 1046

Description

Contextualization of Pharmaceutical Impurities in Drug Substance Quality

Pharmaceutical impurities are extraneous chemical substances that are not the API or excipients in a drug product. gmpinsiders.com Their presence, even in minute quantities, can potentially impact the quality, safety, and efficacy of a medication. gmpinsiders.comjpionline.orgresearchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances. jpionline.org These guidelines categorize impurities into organic, inorganic, and residual solvents. gmpinsiders.com Organic impurities, such as by-products, intermediates, and degradation products, are of particular concern as they are often structurally similar to the API and may arise during synthesis, purification, or storage. gmpinsiders.comresearchgate.net The control of these impurities is a critical aspect of drug development and manufacturing, ensuring that any potential risks are minimized. jpionline.org

Significance of Impurity Profiling and Control for Calcipotriol (B1668217)

Calcipotriol, a synthetic derivative of calcitriol (B1668218) (a form of vitamin D), is a potent API used in the topical treatment of psoriasis. pharmaffiliates.comnih.gov The manufacturing process of Calcipotriol is complex and can lead to the formation of several related substances or impurities. Impurity profiling, which involves the identification, quantification, and characterization of these impurities, is crucial for several reasons. It ensures the consistency and quality of the drug substance, and helps in understanding the degradation pathways of the API. researchgate.net For Calcipotriol, meticulous control over its impurity profile is necessary to maintain its therapeutic efficacy and safety. oup.com

Overview of Impurity A of Calcipotriol as a Critical Related Substance

Calcipotriol Impurity A, also known as 24-Oxo Calcipotriol, is a key related substance of Calcipotriol. synzeal.com Its chemical name is (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one. synzeal.com This impurity is closely monitored as per pharmacopeial standards, such as the European Pharmacopoeia (EP). synzeal.com The presence and level of Impurity A are critical quality attributes of the Calcipotriol drug substance.

Below is a data table summarizing the key identifiers for Calcipotriol Impurity A:

| Identifier | Value |

| Chemical Name | (5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one synzeal.com |

| Synonym | 24-Oxo Calcipotriol synzeal.com |

| CAS Number | 126860-83-1 pharmaffiliates.comsynzeal.com |

| Molecular Formula | C27H38O3 pharmaffiliates.comsynzeal.com |

| Molecular Weight | 410.59 g/mol pharmaffiliates.com |

Scope and Objectives of Academic Research on Calcipotriol Impurity A

Academic and industrial research concerning Calcipotriol Impurity A primarily focuses on several key areas. A major objective is the development and validation of robust analytical methods, such as high-performance liquid chromatography (HPLC), to effectively separate, detect, and quantify this impurity in the drug substance and finished products. oup.comnih.gov Research also aims to understand the formation pathways of Impurity A during the synthesis and degradation of Calcipotriol. This knowledge is instrumental in optimizing manufacturing processes to minimize the formation of this and other impurities. Furthermore, studies may involve the isolation and characterization of Impurity A to establish it as a reference standard for analytical testing and to assess its potential biological activity.

| Research Area | Key Objectives |

| Analytical Method Development | To create and validate sensitive and specific methods (e.g., HPLC, LC-MS) for the routine detection and quantification of Impurity A. |

| Process Chemistry | To investigate the synthetic and degradation pathways leading to the formation of Impurity A to control its levels in the final product. |

| Reference Standard Characterization | To isolate and fully characterize Impurity A to serve as a qualified reference material for quality control purposes. |

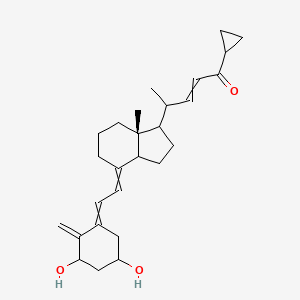

Structure

2D Structure

Properties

Molecular Formula |

C27H38O3 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

4-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one |

InChI |

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,26?,27-/m1/s1 |

InChI Key |

KKDBQSPKXAUHPH-NWPZOMFQSA-N |

Isomeric SMILES |

CC(C=CC(=O)C1CC1)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Canonical SMILES |

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Origin of Product |

United States |

Nomenclature and Structural Context of Calcipotriol Impurity a

Systematic IUPAC Naming and Chemical Registry Information

Calcipotriol (B1668217) Impurity A is chemically identified by several systematic names and registry numbers, ensuring its precise identification in scientific literature and regulatory submissions. It is widely known by its synonym, 24-Oxo Calcipotriol, which points to a key structural feature. synzeal.comsimsonpharma.comallmpus.com Another common synonym is MC 1046.

The compound is registered under the CAS Number 126860-83-1 . synzeal.comsimsonpharma.comallmpus.compharmaffiliates.com Its molecular formula is C27H38O3 , and it has a molecular weight of 410.59 g/mol . simsonpharma.comallmpus.compharmaffiliates.com

Two systematic IUPAC names are associated with this impurity:

(5Z,7E,22E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one synzeal.comsimsonpharma.comallmpus.com

(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one

This nomenclature precisely defines the intricate stereochemistry and bonding of the molecule.

Table 1: Chemical Registry Information for Calcipotriol Impurity A

| Identifier | Value |

|---|---|

| Common Synonyms | 24-Oxo Calcipotriol, this compound |

| CAS Number | 126860-83-1 |

| Molecular Formula | C27H38O3 |

| Molecular Weight | 410.59 g/mol |

Structural Elucidation and Stereochemical Considerations

The structure of Calcipotriol Impurity A is closely related to that of Calcipotriol, with a key difference in the side chain. The defining feature of Impurity A is the presence of a ketone group at the C24 position, hence the name "24-Oxo Calcipotriol". This is in contrast to Calcipotriol, which has a hydroxyl group at this position.

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical to the molecule's identity and is defined by the following chemical structure identifiers:

SMILES: CC@H[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\CC@HO)C

InChI: InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1

These notations provide an unambiguous representation of the molecule's complex structure, including the configuration of its chiral centers and the geometry of its double bonds. Physically, Calcipotriol Impurity A is described as a white to off-white solid.

Isomeric Relationships and Structural Analogs of Calcipotriol Leading to Impurity A

Calcipotriol Impurity A is primarily understood as a metabolite of Calcipotriol. wikipedia.org After systemic absorption, Calcipotriol undergoes rapid metabolism in the liver. The initial metabolic transformation involves the oxidation of the C24 hydroxyl group to a ketone, yielding Calcipotriol Impurity A (also known as MC1046). wikipedia.orgresearchgate.net This metabolic pathway highlights the direct structural relationship between the active pharmaceutical ingredient and this specific impurity.

Beyond being a metabolite, impurities in Calcipotriol can also arise during the synthesis process or as degradation products. These process-related impurities can include various isomers of Calcipotriol that are formed through unintended side reactions. Similarly, degradation of Calcipotriol due to factors like heat, light, or pH variations can lead to the formation of related substances. While Impurity A is specifically identified as a metabolite, its presence in a drug product could also stem from degradation of the parent molecule under oxidative conditions.

Distinction from Other Calcipotriol Related Substances

The manufacturing and degradation processes of Calcipotriol can produce a number of other impurities, each with a unique structural identity. It is crucial to distinguish Calcipotriol Impurity A from these other related substances to ensure the quality and purity of the final drug product.

Some of the other known impurities of Calcipotriol include:

Pre-Calcipotriol: A reversible isomer of Calcipotriol. geneesmiddeleninformatiebank.nl

Calcipotriol Impurity B, C, D, F, and G: These are other process-related or degradation impurities with distinct chemical structures. simsonpharma.como2hdiscovery.co

The primary distinction of Impurity A lies in the oxidation of the C24 position to a ketone. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify these various impurities, ensuring that their levels are within acceptable limits in the pharmaceutical formulation.

Table 2: Key Calcipotriol Related Substances

| Compound Name | CAS Number | Molecular Formula | Key Distinguishing Feature |

|---|---|---|---|

| Calcipotriol | 112965-21-6 | C27H40O3 | Active Pharmaceutical Ingredient |

| Calcipotriol Impurity A | 126860-83-1 | C27H38O3 | Ketone group at C24 |

| Pre-Calcipotriol | 176302-02-6 | C27H40O3 | Reversible isomer of Calcipotriol |

| Calcipotriol Impurity C | 113082-99-8 | C27H40O3 | Structural Isomer |

| Calcipotriol Impurity D | 112827-99-3 | C27H40O3 | Structural Isomer |

Origin and Formation Mechanisms of Calcipotriol Impurity a

Synthesis-Related Impurity Formation Pathways

The manufacturing process of calcipotriol (B1668217) is a complex multi-step chemical synthesis where precise control of reaction conditions is paramount to ensure the purity of the final active pharmaceutical ingredient. Deviations from optimal conditions can result in the formation of process-related impurities, including Impurity A.

Byproducts from Chemical Synthesis Reactions

The formation of Calcipotriol Impurity A can occur as a byproduct of the main chemical reactions in the synthesis of calcipotriol. One of the established synthetic routes for calcipotriol involves a Wittig reaction of a C-22 aldehyde derivative of cholecalciferol with a triphenylphosphorane cyclopropyl (B3062369) ketone ylide. google.com This is followed by the reduction of the C-24 carbonyl group to an alcohol. google.com

If the reduction of the C-24 keto group is incomplete, the unreacted ketone can persist as an impurity. This ketone is structurally identical to Calcipotriol Impurity A. pharmaffiliates.com The efficiency of this reduction step is therefore a critical factor in controlling the levels of Impurity A in the final product.

Furthermore, other synthetic strategies, such as those employing sulfonyl derivatives, can also lead to the formation of byproducts. google.com While specific literature detailing the direct formation of Impurity A as a byproduct in these alternative routes is scarce, the general principle remains that any synthetic pathway targeting the C-24 alcohol of calcipotriol carries the risk of incomplete reaction, leading to the corresponding C-24 ketone impurity.

Intermediates and Residual Reactants as Precursors

Unreacted intermediates and residual reactants from preceding steps in the synthesis can also serve as precursors to the formation of Calcipotriol Impurity A. For instance, the C-22 aldehyde intermediate, if not completely consumed in the Wittig reaction, could potentially undergo side reactions. However, the more direct precursor is the C-24 ketone intermediate that is intended to be reduced to the final calcipotriol molecule.

The presence of oxidizing agents, either as residual reactants or introduced as contaminants, could also theoretically oxidize the C-24 hydroxyl group of calcipotriol back to a ketone, thus forming Impurity A. Therefore, meticulous purification of intermediates and careful selection of reagents are crucial to minimize the formation of this impurity.

Table 1: Factors in Calcipotriol Synthesis Influencing Impurity A Formation

| Factor | Influence on Impurity A Formation |

| Reduction of C-24 Ketone | Incomplete reduction directly leads to the presence of Impurity A. |

| Purity of Intermediates | Residual starting materials or byproducts from earlier steps can interfere with subsequent reactions, potentially leading to increased impurity levels. |

| Presence of Oxidizing Agents | Can potentially oxidize the C-24 alcohol of Calcipotriol to the ketone of Impurity A. |

| Reaction Conditions | Sub-optimal temperature, pH, or reaction time can affect the completeness of the C-24 ketone reduction. |

Degradation Pathways and Kinetic Aspects

Calcipotriol is a molecule susceptible to degradation when exposed to various environmental factors such as acid, base, oxidation, and light. These degradation processes can lead to the formation of several impurities, including Impurity A.

Hydrolytic Degradation (Acidic and Basic Conditions)

Forced degradation studies have shown that calcipotriol undergoes significant degradation under both acidic and basic hydrolytic conditions. While specific studies detailing the formation of Impurity A under these conditions are not widely available, the general instability of calcipotriol suggests that various degradation products can be formed. It is plausible that certain pH conditions could catalyze the oxidation of the C-24 alcohol, especially if oxidizing species are present. For instance, acidic impurities in excipients like propylene (B89431) glycol have been noted to catalyze the formation of calcipotriol epimers and other impurities. nih.gov

Oxidative Degradation Mechanisms

Calcipotriol has been shown to be susceptible to oxidative degradation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products. The secondary alcohol at the C-24 position of calcipotriol is a potential site for oxidation. This oxidation would directly convert calcipotriol into Calcipotriol Impurity A.

The mechanism of this oxidation would likely involve the abstraction of the hydrogen atom from the C-24 hydroxyl group, followed by the removal of the hydrogen atom from the carbon atom, resulting in the formation of a ketone. The rate of this degradation would be dependent on the concentration and strength of the oxidizing agent, as well as other factors like temperature and pH.

Table 2: Summary of Forced Degradation Studies on Calcipotriol

| Stress Condition | Observations | Potential for Impurity A Formation |

| Acid Hydrolysis (e.g., 0.01N HCl) | Significant degradation of calcipotriol observed. | Plausible, especially in the presence of oxidizing species. |

| Base Hydrolysis (e.g., 0.005N NaOH) | Significant degradation of calcipotriol observed. | Plausible, as basic conditions can facilitate oxidation. |

| Oxidation (e.g., 3% H2O2) | Significant degradation of calcipotriol observed. | High potential due to direct oxidation of the C-24 alcohol. |

| Photolytic Exposure | Significant degradation and photoisomerization observed. nih.gov | Possible, as light can provide the energy for oxidative reactions. |

| Thermal Exposure | Degradation observed at elevated temperatures. | Possible, as heat can accelerate oxidative processes. |

Photolytic Degradation Processes and Photoisomerization

Calcipotriol is known to be sensitive to light. nih.gov Exposure to ultraviolet (UV) radiation can lead to photodegradation and the formation of various photoproducts. The primary photochemical reaction of calcipotriol and other vitamin D analogues is a reversible photoisomerization of the (5Z,7E)-diene system to the (5E,7E)-isomer, often referred to as trans-calcipotriol, and a reversible isomerization to pre-calcipotriol. researchgate.netsci-hub.se

While photoisomerization is the main degradation pathway, the energy from UV light can also promote oxidative reactions, especially in the presence of photosensitizers and oxygen. This could potentially lead to the oxidation of the C-24 alcohol to a ketone, thereby forming Calcipotriol Impurity A. Studies have investigated the use of UV filters to protect calcipotriol from photodegradation, indicating the significance of this degradation pathway. nih.gov

Thermal Degradation Kinetics and Products

The stability of calcipotriol is significantly influenced by temperature. scirp.org Elevated temperatures can accelerate the degradation of the active pharmaceutical ingredient, leading to the formation of various impurities, including Impurity A. ijplsjournal.com Forced degradation studies, which are a critical component of drug development and stability testing, have demonstrated that calcipotriol undergoes considerable deterioration when subjected to heat.

While specific kinetic parameters for the thermal degradation of calcipotriol leading exclusively to the formation of Impurity A are not extensively detailed in publicly available literature, the general thermal lability of calcipotriol is well-established. For instance, studies have shown significant degradation of calcipotriol when exposed to a temperature of 60°C for a duration of two hours. Another study investigating the thermal degradation of a binary mixture containing calcipotriol exposed the sample to temperatures of 25°C and 60°C for up to 24 hours, noting the formation of one primary degradant from calcipotriol under these conditions. nih.gov This suggests a specific pathway of degradation under thermal stress.

The formation of thermal degradation products underscores the importance of stringent temperature control during the manufacturing, storage, and handling of calcipotriol-containing products to minimize the generation of Impurity A and other related substances.

| Stress Condition | Temperature | Duration | Observation | Reference |

|---|---|---|---|---|

| Thermal Exposure | 60°C | 2 hours | Considerable deterioration of Calcipotriol was observed. | |

| Thermal Degradation Study | 25°C and 60°C | 1, 4, and 24 hours | One degradant of Calcipotriol was generated. | nih.gov |

| Thermal Stress | 80°C (in solution) | 5 hours | Formation of pre-calcipotriol, an isomer, was observed. | scirp.org |

Excipient-Induced Degradation and Interaction Studies

The interaction between an active pharmaceutical ingredient and the excipients within a formulation is a critical factor influencing drug stability. In the case of calcipotriol, its chemical structure makes it susceptible to degradation in the presence of certain excipients, potentially leading to the formation of Impurity A and other related compounds.

One of the most notable excipient interactions involves propylene glycol, a common solvent and penetration enhancer in topical formulations. nih.govgoogle.com Studies have indicated that propylene glycol can catalyze the formation of calcipotriol epimers and other impurities. nih.govresearchgate.net This is attributed to the potential presence of acidic impurities within propylene glycol which can create an acidic microenvironment, leading to the degradation of the acid-sensitive calcipotriol molecule. nih.govgoogle.com This has led to the development of calcipotriol formulations that specifically avoid the use of propylene glycol to enhance stability. google.com

Furthermore, the pH of the formulation plays a crucial role. Calcipotriol exhibits maximum stability at a pH above 8 in aqueous environments. nih.gov The inclusion of acidic excipients or the interaction with other active ingredients that lower the pH can lead to a significant reduction in calcipotriol content and the formation of degradation products. nih.gov This highlights the meticulous consideration required in selecting appropriate excipients to ensure the stability of calcipotriol and prevent the generation of Impurity A.

| Excipient | Interaction/Effect | Potential Outcome | Reference |

|---|---|---|---|

| Propylene Glycol | May contain acidic impurities. | Catalyzes the formation of Calcipotriol epimers and other impurities. | nih.govresearchgate.net |

| Acidic Excipients | Lowers the pH of the formulation. | Leads to rapid degradation of Calcipotriol. | nih.govgoogle.com |

| Polyoxypropylene-15 stearyl ether | Found to be a suitable solvent for combining calcipotriol and betamethasone (B1666872) dipropionate. | Maintains optimal skin permeability while avoiding the use of propylene glycol. | researchgate.net |

Influence of Environmental Factors on Impurity A Generation

The generation of Calcipotriol Impurity A is not only a consequence of intrinsic chemical properties and formulation interactions but is also significantly influenced by external environmental factors. Understanding the impact of temperature, light, and humidity is paramount for ensuring the stability and quality of calcipotriol products throughout their shelf life.

Temperature Dependence of Formation

As discussed in the context of thermal degradation, temperature is a critical factor in the stability of calcipotriol. The formation of Impurity A is expected to be temperature-dependent, with higher temperatures accelerating the degradation process. The Arrhenius equation, which describes the temperature dependence of reaction rates, would theoretically apply to the formation of Impurity A, implying that for every 10°C increase in temperature, the rate of degradation could increase significantly.

Forced degradation studies have confirmed that exposure to elevated temperatures, such as 60°C, leads to substantial degradation of calcipotriol. This thermal stress can induce the chemical transformations that result in the formation of 24-Oxo Calcipotriol. Therefore, maintaining calcipotriol and its formulations within the recommended storage temperature range is essential to minimize the generation of this impurity.

Light Exposure Effects on Stability

Calcipotriol is known to be a photosensitive compound, and exposure to light, particularly ultraviolet (UV) radiation, can lead to its degradation and the formation of impurities. ijplsjournal.comnih.gov Photodegradation can occur through various mechanisms, including photoisomerization and photooxidation, which can alter the chemical structure of calcipotriol to form products such as Impurity A.

Studies have demonstrated that calcipotriol is susceptible to degradation upon exposure to daylight. researchgate.net More specifically, forced degradation studies have shown considerable deterioration of calcipotriol when exposed to high levels of UV light (1.2 million lux hours and 200 Wh/m²). This underscores the necessity of protecting calcipotriol-containing products from light by using appropriate light-resistant packaging. The separation of calcipotriol from its photodegradation products has been a subject of analytical studies, further confirming its instability under light exposure. nih.gov

| Light Source | Exposure Level | Observation | Reference |

|---|---|---|---|

| UV Light | 1.2 million lux hours, 200 Wh/m² | Considerable deterioration of Calcipotriol was observed. | |

| Daylight | Not specified | Calcipotriol is known to be light-sensitive. | researchgate.net |

Humidity and Moisture-Induced Transformations

Moisture is a well-known factor that can contribute to the degradation of pharmaceutical compounds, often through hydrolysis. Calcipotriol, with its hydroxyl groups, is susceptible to hydrolysis, which can lead to the formation of various degradation products. While the direct influence of humidity on the specific formation of Calcipotriol Impurity A is not extensively documented in readily available scientific literature, the general understanding of drug degradation mechanisms suggests that high humidity environments could potentially accelerate the degradation of calcipotriol.

The presence of water can facilitate chemical reactions, including those that may lead to the oxidation or rearrangement of the calcipotriol molecule, ultimately forming Impurity A. Therefore, protecting calcipotriol from moisture through appropriate packaging and storage conditions is a prudent measure to ensure its stability and control the levels of impurities. Further research into the specific pathways of moisture-induced degradation of calcipotriol would be beneficial for a more complete understanding of Impurity A formation.

Analytical Methodologies for Detection, Identification, and Quantification of Calcipotriol Impurity a

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for separating and quantifying impurities in active pharmaceutical ingredients (APIs). For Calcipotriol (B1668217) Impurity A, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been employed, each offering distinct advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is the most widely utilized technique for the analysis of Calcipotriol and its related substances due to its high resolution, sensitivity, and quantitative accuracy. The development of a robust HPLC method is a meticulous process involving the strategic selection of stationary and mobile phases to achieve optimal separation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant mode of separation for Calcipotriol and its impurities. scirp.orgscirp.org In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. The inherent lipophilicity of Calcipotriol and its analogue, Impurity A, makes them well-suited for retention and separation on reversed-phase columns. The development of a single RP-HPLC method capable of separating Calcipotriol from its various impurities, including isomeric and degradation products, is a significant achievement in ensuring drug quality. scirp.orgscirp.org

The choice of the stationary phase is critical in RP-HPLC. For the analysis of Calcipotriol and Impurity A, octadecylsilyl (ODS) silica (B1680970) gel, commonly known as C18, is the most frequently reported stationary phase. scirp.orguspbpep.com The use of a RP-C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 2.7 µm has been shown to be effective. scirp.org Other C18 columns with dimensions of 250 mm x 4.6 mm and particle sizes of 3.5 µm or 5 µm have also been successfully employed. rjptonline.orgijplsjournal.com The selection of a column with smaller particle size can lead to higher efficiency and better resolution of closely eluting peaks. The European Pharmacopoeia specifies an octadecylsilyl silica gel column (3 µm) with a length of 0.10 m and a diameter of 4.0 mm for the liquid chromatography of Calcipotriol. uspbpep.com

Table 1: Examples of Stationary Phases Used in RP-HPLC Analysis of Calcipotriol and Impurities

| Column Type | Dimensions | Particle Size | Reference |

| RP-C18 | 150 mm x 4.6 mm | 2.7 µm | scirp.org |

| Zorbax 300 SB-C18 | 250 mm x 4.6 mm | 3.5 µm | ijplsjournal.com |

| Phenomenex Luna C18 | 250 mm x 4.6 mm | 5 µm | rjptonline.org |

| Octadecylsilyl silica gel | 100 mm x 4.0 mm | 3 µm | uspbpep.com |

| Teknokroma tracer excel C8 | 250 mm x 4.6 mm | 5 µm | nih.gov |

The mobile phase composition is a key variable that is optimized to achieve the desired separation. It typically consists of a mixture of an aqueous component and one or more organic modifiers. Common organic modifiers used for the analysis of Calcipotriol and its impurities include methanol (B129727), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). scirp.org

Gradient elution is a powerful strategy where the composition of the mobile phase is changed during the chromatographic run. This is particularly useful for separating complex mixtures with components of varying polarities, such as Calcipotriol and its array of impurities. A well-designed gradient can effectively resolve all analytes within a reasonable timeframe. One reported gradient method utilizes a mobile phase composed of two components: Component A (Water:Methanol:THF at 70:25:5 v/v/v) and Component B (Acetonitrile:Water:THF at 90:5:5 v/v/v). The gradient program involves a carefully controlled change in the proportion of these components over time to achieve separation. scirp.org The detection of Calcipotriol and its related compounds is typically performed at a wavelength of 264 nm. scirp.orgpatsnap.com

Table 2: Example of a Gradient Elution Program for Calcipotriol Impurity Analysis

| Time (min) | Flow (mL/min) | % Component A | % Component B |

| 0.1 | 1.0 | 98 | 2 |

| 2.0 | 1.0 | 98 | 2 |

| 15.0 | 1.0 | 70 | 30 |

| 28.0 | 1.0 | 70 | 30 |

| 30.0 | 1.0 | 28 | 72 |

| 50.0 | 1.0 | 28 | 72 |

| 55.0 | 2.0 | 5 | 95 |

| 62.0 | 2.0 | 5 | 95 |

| 65.0 | 1.0 | 8 | 92 |

| 70.0 | 1.0 | 8 | 92 |

Adapted from a method developed for separating impurities of Calcipotriol and Betamethasone (B1666872) dipropionate. scirp.org

While gradient elution offers excellent resolving power, isocratic methods, where the mobile phase composition remains constant throughout the run, are often preferred for their simplicity and robustness in routine quality control. Several isocratic RP-HPLC methods have been developed for the analysis of Calcipotriol. One such method employs a mobile phase of methanol and water in a 70:30 (v/v) ratio, using a Zorbax 300 SB-C18 column. ijplsjournal.com Another isocratic method utilizes a mobile phase of acetonitrile and water (45:55 v/v). patsnap.com A mobile phase consisting of methanol and water (80:20, v/v) has also been reported to successfully resolve Calcipotriol. rjptonline.org The choice of the specific ratio of organic modifier to water is crucial for achieving the desired retention time and separation from impurities like Impurity A.

Table 3: Examples of Isocratic HPLC Methods for Calcipotriol Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Zorbax 300 SB-C18 (250x4.6mm, 3.5µ) | Methanol:Water (70:30) | 1.0 | 264 | ijplsjournal.com |

| Octadecylsilane bonded silica gel (250x4.6mm, 5µ) | Acetonitrile:Water (55:45) | 1.0 | 264 | patsnap.com |

| Phenomenex Luna C18 (250x4.6mm, 5µ) | Methanol:Water (80:20) | 1.0 | 264 | rjptonline.org |

| Teknokroma tracer excel C8 (250x4.6mm, 5µ) | Methanol:Water (85:15) | 1.0 | Not Specified | nih.gov |

Mobile Phase Composition and Gradient Elution Strategies

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-layer chromatography is a valuable technique for the qualitative and semi-quantitative analysis of pharmaceutical impurities. It is often used as a complementary technique to HPLC for identification and limit tests.

The European Pharmacopoeia outlines a TLC method for the analysis of related substances in Calcipotriol, which includes the separation of Impurity A. uspbpep.com This method specifies the use of a TLC silica gel F254 plate as the stationary phase. The mobile phase consists of a mixture of 2-methylpropanol and methylene (B1212753) chloride in a 20:80 (v/v) ratio. uspbpep.com After development, the plate is dried and visualized by spraying with an alcoholic solution of sulfuric acid and heating. When examined under ultraviolet light at 366 nm, Impurity A exhibits a relative retention (Rf) of about 1.2 with respect to Calcipotriol (Rf ≈ 0.4). uspbpep.com This method provides a clear system for identifying and controlling the level of Impurity A. uspbpep.com

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution, sensitivity, and reproducibility. While specific HPTLC methods focusing solely on Calcipotriol Impurity A are not extensively detailed in readily available literature, the principles of HPTLC method development for fat-soluble vitamins and their analogues are well-established. mdpi.com Such methods would typically involve optimization of the stationary phase (e.g., HPTLC silica gel 60 F254 plates), mobile phase composition, and detection parameters to achieve the desired separation and quantification. mdpi.com

Table 4: European Pharmacopoeia TLC Method for Calcipotriol Related Substances

| Parameter | Specification |

| Stationary Phase | TLC silica gel F254 plate |

| Mobile Phase | 2-methylpropanol : Methylene chloride (20:80 V/V) |

| Application | 10 µL of test and reference solutions |

| Development | Over 2/3 of the plate |

| Drying | In air, then at 140 °C for 10 min |

| Detection | Spray with alcoholic solution of sulphuric acid, heat at 140 °C (≤ 1 min), and examine under UV light at 366 nm |

| Relative Retention (vs. Calcipotriol) | Impurity A: ~1.2 |

Source: European Pharmacopoeia 6.0 uspbpep.com

Chiral Chromatography for Isomeric Impurities

While specific chiral separation methods for Calcipotriol Impurity A are not extensively detailed in publicly available literature, the separation of isomeric impurities of calcipotriol, in general, is a recognized analytical challenge. Isomers of calcipotriol, which share the same molecular formula but differ in the spatial arrangement of atoms, often co-elute in standard reversed-phase HPLC methods.

Preparative chiral chromatography has been successfully employed for the isolation of calcipotriol isomers, such as pre-calcipotriol. scirp.orgscirp.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers, leading to their separation. A typical approach involves dissolving the sample mixture in a suitable solvent like acetonitrile and injecting it into a preparative chiral column, such as one from the Daicel Chiralpak series. scirp.orgscirp.org The separated isomers can then be collected for further characterization. Given that Impurity A has multiple chiral centers, it is conceivable that it could exist as a mixture of diastereomers. Therefore, chiral chromatography would be an essential tool for resolving these potential isomers and ensuring the stereospecific purity of any Impurity A reference standard.

Table 1: Illustrative Parameters for Chiral Chromatography of Calcipotriol Isomers

| Parameter | Example Condition |

| Column | Daicel Chiralpak |

| Mobile Phase | Acetonitrile |

| Detection | UV |

| Mode | Preparative |

This table illustrates a general approach to chiral separation of calcipotriol isomers; specific conditions for Impurity A would require method development.

Spectroscopic and Hyphenated Techniques for Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Calcipotriol Impurity A.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Purity Assessment

UV-Vis spectroscopy is a primary detection method in HPLC analysis of calcipotriol and its impurities. Calcipotriol and its related compounds, including Impurity A, possess a chromophore that absorbs UV light, making this technique suitable for their detection and quantification.

In HPLC methods, detection is typically carried out at a wavelength of 264 nm for calcipotriol and its related impurities. scirp.org The UV spectrum of calcipotriol itself shows a maximum absorption (λmax) at this wavelength. While the specific λmax for pure Impurity A is not widely published, it is expected to be in a similar range due to its structural similarity to the parent compound. For instance, a related isomer, pre-calcipotriol, exhibits a λmax at 260 nm. scirp.org Any significant deviation in the λmax could indicate the presence of a different chromophoric system.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information about impurities. For Calcipotriol Impurity A, which has a molecular formula of C27H38O3, the expected molecular weight is approximately 410.59 g/mol . allmpus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

While the complete NMR spectral data for Calcipotriol Impurity A is not published in detail, vendors of the reference standard state that this data is available upon purchase. allmpus.com Analysis of the ¹H NMR spectrum of a related calcipotriol isomer, pre-calcipotriol, revealed characteristic chemical shifts that differentiate it from calcipotriol. scirp.org A similar comprehensive NMR analysis of Impurity A would be required to confirm the connectivity of atoms and the stereochemistry of the molecule, thus providing definitive structural proof.

Table 2: Expected Data from Spectroscopic Analysis of Calcipotriol Impurity A

| Technique | Expected Data | Purpose |

| UV-Vis | λmax ~264 nm | Detection and Quantification |

| MS | [M+H]⁺ at m/z ~411 | Molecular Weight Confirmation |

| MS/MS | Characteristic fragmentation pattern | Structural Fingerprinting |

| ¹H NMR | Chemical shifts and coupling constants | Definitive Structural Elucidation |

| ¹³C NMR | Chemical shifts of carbon atoms | Definitive Structural Elucidation |

Integration of HPLC with Mass Spectrometry (LC-MS/MS)

The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of analytes in complex matrices. A sensitive LC-MS/MS method has been developed for the simultaneous quantification of calcipotriol and other compounds. nih.gov Such a method can be adapted for the trace-level detection and quantification of Impurity A.

A typical LC-MS/MS method would involve a reversed-phase HPLC separation followed by detection using a triple quadrupole mass spectrometer. nih.gov The analytes are ionized, often using positive electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This approach offers high specificity and allows for quantification even in the presence of co-eluting substances. The development of a validated LC-MS/MS method is crucial for accurate determination of Impurity A levels in calcipotriol drug substance and product. shimadzu.com

Table 3: Example LC-MS/MS Method Parameters for Calcipotriol Analysis

| Parameter | Example Condition |

| LC Column | Kinetex C18 (1.7 µm, 100 x 2.10 mm) |

| Mobile Phase | Ammonium acetate (B1210297) (5 mM, pH 6.51) and Methanol |

| Flow Rate | 0.4 mL/min |

| Ionization | Positive Electrospray Ionization (ESI) |

| Mass Spectrometer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table is based on a method for calcipotriol and would require optimization for Impurity A. nih.gov

Diode Array Detection (DAD) for Peak Purity and Spectral Analysis

A Diode Array Detector (DAD) coupled with HPLC is a valuable tool for assessing the peak purity of an analyte. pharmtech.com A DAD detector acquires the entire UV-Vis spectrum at each point across a chromatographic peak. This allows for the comparison of spectra at the upslope, apex, and downslope of the peak. If the peak is pure, the normalized spectra should be identical. chromatographyonline.com

In the context of Calcipotriol Impurity A analysis, DAD is used to ensure that the chromatographic peak corresponding to the impurity is not co-eluting with other substances. scirp.org The spectral data from the DAD can also be used to identify impurities by comparing their UV spectra to that of a reference standard. pharmtech.com For instance, in the analysis of calcipotriol and its related substances, all separated peaks are scanned from 200 nm to 400 nm to check for spectral homogeneity. scirp.org This is a critical step in method validation to demonstrate specificity. researchgate.net

Analytical Method Validation Parameters

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. For Calcipotriol Impurity A, this involves a series of tests to confirm the method's performance characteristics, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH). scirp.orgnih.gov

Specificity and Selectivity Studies (Interference Resolution)

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. nih.gov In the context of Calcipotriol Impurity A, this means the method must be able to distinguish and separate Impurity A from calcipotriol itself and other related substances like Impurity B, C, and D. scirp.orgscirp.org

High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. ijplsjournal.com Forced degradation studies are a key component of specificity testing. scirp.org In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. scirp.org The analytical method must then demonstrate that the peak corresponding to Impurity A is well-resolved from any peaks generated by these degradation products. ijlpr.com For instance, a developed reverse-phase HPLC (RP-HPLC) method was able to separate calcipotriol and its impurities, including pre-calcipotriene, demonstrating the method's specificity. scirp.orgresearchgate.net The use of a photodiode array (PDA) detector can further enhance specificity by allowing for peak purity analysis, which confirms that the chromatographic peak of interest is not co-eluting with other substances. ijlpr.com

A typical RP-HPLC method might utilize a C18 column and a gradient mobile phase consisting of a mixture of water, methanol, acetonitrile, and tetrahydrofuran. scirp.orgresearchgate.net Detection is commonly performed using UV spectrophotometry at a wavelength of around 264 nm for calcipotriol and its related impurities. scirp.org

Linearity and Range Determination

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. japsonline.com

For the quantification of Calcipotriol Impurity A, a series of solutions with known concentrations of the impurity are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response (e.g., peak area in HPLC) against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 1. japsonline.comajrconline.org

Research has established linearity for calcipotriol impurities over specific concentration ranges. For example, one study established linearity for identified impurities, including Impurity A, in the range of 0.05 µg/ml to 0.15 µg/ml. science24.com Another study demonstrated linearity for calcipotriol from the limit of quantitation (LOQ) up to 0.15 µg/mL. scirp.org

Table 1: Example of Linearity Data for an Analytical Method

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

|---|

This interactive table allows for the sorting of data by analyte, concentration range, and correlation coefficient.

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. japsonline.comajrconline.org For impurities, accuracy is typically evaluated at three concentration levels covering the specified range. nih.gov Recovery values for Calcipotriol Impurity A are expected to be within a predefined acceptance range, often between 80% and 120%. ijlpr.com

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. amazonaws.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. amazonaws.com

Intermediate Precision: This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment. amazonaws.com

For methods analyzing calcipotriol impurities, the RSD for precision studies is generally expected to be less than 10%. ijlpr.comjapsonline.com

Table 2: Illustrative Accuracy and Precision Data

| Parameter | Analyte | Acceptance Criteria | Typical Result |

|---|---|---|---|

| Accuracy | Calcipotriol Impurity A | 80-120% Recovery | 95-105% |

| Precision (Repeatability) | Calcipotriol Impurity A | RSD < 10% | < 5% |

| Precision (Intermediate) | Calcipotriol Impurity A | RSD < 10% | < 8% |

This interactive table can be sorted by parameter, analyte, acceptance criteria, and typical results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

These limits are crucial for impurity analysis as they define the sensitivity of the method. japsonline.com The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio. nih.gov For impurities, the LOQ should be at or below the reporting threshold. japsonline.com

In a study developing an RP-HPLC method for calcipotriol and its impurities, the LOD and LOQ for calcipotriol were found to be 0.002 µg/mL and 0.006 µg/mL, respectively. scirp.org Another method reported an LOQ of 0.1% for impurities of clobetasol (B30939) propionate (B1217596) in a combination product with calcipotriol. japsonline.com

Table 3: Example of LOD and LOQ Values

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Calcipotriol | 0.002 | 0.006 |

This interactive table can be sorted by analyte, LOD, and LOQ.

Application of Reference Standards in Analytical Research

Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of substances. myskinrecipes.com In the analysis of Calcipotriol Impurity A, a certified reference standard of this impurity is indispensable.

The applications of a Calcipotriol Impurity A reference standard include:

Method Development and Validation: It is used to develop and validate analytical methods by providing a known standard for comparison. synzeal.com This is crucial for establishing parameters like specificity, linearity, accuracy, and precision.

Identification: By comparing the retention time in chromatography or the spectral characteristics of a peak in a sample to that of the reference standard, the presence of Impurity A can be confirmed.

Quantification: The reference standard is used to prepare calibration curves to accurately determine the concentration of Impurity A in a sample. myskinrecipes.com

System Suitability Testing: A solution containing the reference standard is often used to check that the analytical system is performing correctly before running samples. scirp.org

Stability Studies: Reference standards are used to monitor the formation of Impurity A in stability studies of the drug substance and product.

The availability of well-characterized reference standards for calcipotriol and its impurities, including Impurity A, is crucial for ensuring the quality control of calcipotriol-containing pharmaceutical products. pharmaffiliates.commyskinrecipes.com

Preparation and Qualification of Calcipotriol Impurity A Reference Standards

The availability of well-characterized reference standards is fundamental to the accurate analysis of pharmaceutical impurities. Reference standards for Calcipotriol Impurity A are essential for method development, validation, and routine quality control testing. synzeal.comaquigenbio.com

The preparation of a Calcipotriol Impurity A reference standard typically involves its isolation from bulk calcipotriol or its targeted chemical synthesis. synzeal.com Isolation can be achieved using preparative chromatographic techniques. For instance, a concentrated solution of calcipotriol can be subjected to conditions that promote the formation of its impurities, followed by separation using techniques like preparative high-performance liquid chromatography (HPLC). scirp.org

Once obtained, the reference standard must undergo rigorous qualification to confirm its identity and purity. This process involves a battery of analytical techniques:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to elucidate and confirm the chemical structure of the impurity. allmpus.comscirp.org

Chromatographic Purity: The purity of the reference standard is determined using a high-resolution chromatographic method, typically HPLC. The European Pharmacopoeia (Ph. Eur.) specifies a thin-layer chromatography (TLC) method for related substances in calcipotriol, where Impurity A has a relative retention factor (RF) of about 1.2 with respect to calcipotriol. uspbpep.com HPLC methods provide more precise and quantitative purity assessments. allmpus.comscirp.org

Physical Properties: Characterization may also include determining physical properties such as melting point and solubility. allmpus.com

Thermogravimetric Analysis (TGA): TGA is used to determine the water content of the reference standard. allmpus.comgoogle.com

A certificate of analysis (COA) accompanies the qualified reference standard, detailing its identity, purity, and other relevant characteristics. allmpus.com

Use in System Suitability Testing

System suitability testing (SST) is an integral part of chromatographic analysis, ensuring that the analytical system is performing adequately for the intended analysis. The Calcipotriol Impurity A reference standard plays a crucial role in SST for methods designed to control impurities in calcipotriol.

In a typical HPLC method for related substances, a system suitability solution is prepared containing calcipotriol and its key impurities, including Impurity A. patsnap.com The injection of this solution allows for the evaluation of several critical parameters:

Resolution: The separation between the peaks of Calcipotriol and Impurity A, as well as other impurities, is a key parameter. Adequate resolution ensures that the impurity can be accurately quantified without interference from the main component or other impurities. patsnap.comnih.gov

Peak Shape: The tailing factor or asymmetry of the Impurity A peak is monitored to ensure good chromatographic performance. nih.gov

Reproducibility: The precision of replicate injections of the system suitability solution is assessed by calculating the relative standard deviation (RSD) of the peak areas and retention times. nih.gov

Pharmacopoeias often provide specifications for these SST parameters. For instance, a method might require a minimum resolution between adjacent peaks. patsnap.com

Calibration Curve Generation and Quantitative Analysis

For the quantitative determination of Calcipotriol Impurity A, a calibration curve is generated to establish the relationship between the concentration of the impurity and the instrumental response (e.g., peak area in HPLC).

To construct a calibration curve, a series of solutions containing known concentrations of the Calcipotriol Impurity A reference standard are prepared and analyzed. japsonline.comtandfonline.comtandfonline.com The concentration range is chosen to bracket the expected levels of the impurity in the test samples, typically from the limit of quantification (LOQ) to a level exceeding the specification limit for the impurity. japsonline.com

The data obtained from the analysis of these standard solutions (concentration vs. response) are then plotted, and a linear regression analysis is performed. japsonline.comajrconline.orgrjptonline.org The resulting equation of the line (y = mx + c) and the correlation coefficient (r²) are used to assess the linearity of the method. An r² value close to 1 indicates a strong linear relationship. ajrconline.orgrjptonline.org

Once the calibration curve is established and its linearity confirmed, the concentration of Calcipotriol Impurity A in a test sample can be calculated by measuring its response and interpolating the concentration from the calibration curve.

The table below summarizes typical parameters for a validated HPLC method for the analysis of calcipotriol and its impurities.

| Parameter | Typical Value/Range | Reference |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm | scirp.orgresearchgate.net |

| Mobile Phase | Gradient elution with water, methanol, acetonitrile, and tetrahydrofuran | scirp.org |

| Detection Wavelength | 264 nm | scirp.orgpatsnap.com |

| Flow Rate | 1.0 mL/min | patsnap.comijplsjournal.com |

| Limit of Detection (LOD) | 0.002 µg/mL - 0.005 ppm | scirp.orgijplsjournal.com |

| Limit of Quantification (LOQ) | 0.006 µg/mL - 0.02 ppm | scirp.orgijplsjournal.com |

| Linearity (r²) | > 0.999 | ajrconline.orgijplsjournal.com |

Impurity Profiling and Control Strategies for Calcipotriol Impurity a

Identification of Critical Process Parameters Influencing Impurity A Levels

The formation of Calcipotriol (B1668217) Impurity A is intrinsically linked to the synthesis and handling of Calcipotriol. As a geometric isomer, its presence is often a result of isomerization reactions, which can be triggered by several process parameters. google.com

Key parameters that influence the levels of Impurity A include:

Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for the isomerization of the 5Z,7E-triene system in Calcipotriol to the 5E,7E configuration of Impurity A. Studies have shown that heating a solution of Calcipotriol can lead to an equilibrium mixture with its pre-isomer. scirp.org Precise temperature control throughout the synthesis and purification stages is therefore essential to minimize the formation of this impurity.

Light Exposure: Calcipotriol is known to be sensitive to photolytic degradation. Exposure to UV light can induce photoisomerization, converting the desired (5Z)-isomer into the undesired (5E)-isomer (Impurity A). google.com This necessitates conducting manufacturing steps in light-protected environments and using packaging materials that shield the drug substance and product from light.

Reaction Time and pH: Fine-tuning reaction times and maintaining optimal pH levels during synthesis are crucial for reducing undesirable side reactions that can lead to various byproducts, including isomeric impurities.

Catalysts: The choice of catalysts used in the synthesis process can significantly affect the selectivity of the reactions. Utilizing catalysts that specifically promote the formation of the desired (5Z,7E)-triene configuration helps to reduce the generation of by-products like Impurity A. google.com

A summary of critical process parameters and their impact on Impurity A formation is presented in the table below.

| Critical Process Parameter | Impact on Impurity A Formation | Control Strategy |

| Temperature | High temperatures promote thermal isomerization to the (5E)-isomer. | Strict temperature control during synthesis, purification, and storage. |

| Light Exposure | UV light exposure catalyzes photoisomerization to Impurity A. google.com | Use of light-protected vessels and UV-blocking packaging materials. |

| pH | Sub-optimal pH can lead to side reactions and degradation. | Maintaining optimal pH throughout the chemical process. |

| Catalyst Selection | Non-selective catalysts can increase the formation of by-products. | Employing catalysts that enhance the selectivity for the target reaction. google.com |

Purification Techniques for Minimizing Impurity A in Drug Substance

Due to the close structural resemblance between Calcipotriol and Impurity A, their separation requires sophisticated purification techniques.

Controlled crystallization is a primary method for purifying Calcipotriol and reducing the levels of Impurity A. This technique exploits the potential differences in solubility between the API and its impurities in specific solvent systems. By carefully selecting solvents and controlling conditions like temperature and cooling rate, Calcipotriol can be selectively precipitated, leaving Impurity A and other contaminants in the solution.

Multiple recrystallization steps can further enhance the purity of the drug substance. For instance, a process involving dissolving the crude compound in a mixture like acetone/water and inducing crystallization through slow cooling can be effective. A subsequent recrystallization from a different solvent system, such as ethyl acetate (B1210297)/n-heptane, can be used to remove residual solvents and further increase purity to over 99.5%.

For impurities that are difficult to remove by crystallization alone, preparative chromatography offers a high-resolution separation method. google.comgoogle.com This technique is particularly effective for separating geometric isomers like Calcipotriol and Impurity A.

Preparative High-Performance Liquid Chromatography (HPLC) is a commonly employed method. scirp.orgresearchgate.net Chiral chromatography has also been specifically chosen to isolate Pre-calcipotriol (Impurity A) for characterization purposes. scirp.org The selection of the stationary phase (e.g., C18 columns) and the mobile phase composition is critical for achieving successful separation. scirp.orgnih.gov

The table below outlines typical parameters for the chromatographic separation of Calcipotriol and its isomers.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Detection | Outcome |

| Preparative RP-HPLC | Reversed-Phase C18 scirp.orgresearchgate.net | Gradient mixture of water, methanol (B129727), acetonitrile (B52724), and tetrahydrofuran (B95107). scirp.orgresearchgate.net | UV at 264 nm | Separation of Calcipotriol from its isomers and other impurities. scirp.orgresearchgate.net |

| Preparative Chiral Chromatography | Chiral stationary phase (e.g., Daicel Chiralpak) scirp.org | Acetonitrile (ACN) based solvent system. scirp.org | UV | Isolation of Pre-calcipotriol (Impurity A). scirp.org |

Crystallization and Recrystallization Approaches

Formulation Design and Excipient Selection to Mitigate Impurity A Formation

The stability of Calcipotriol in the final drug product is paramount. Strategic formulation design is a key defense against the degradation of Calcipotriol into Impurity A during the product's shelf life. The challenge is often compounded when Calcipotriol is formulated with other active ingredients, like corticosteroids, which may have conflicting pH requirements for stability. mdpi.comgoogle.comitalianskinconsulting.it

The choice of solvent system in topical formulations is critical for Calcipotriol's stability. nih.govnih.gov

Non-Aqueous Vehicles: Since Calcipotriol and many corticosteroids are chemically incompatible in aqueous environments, non-aqueous or low-water formulations are often preferred. mdpi.comnih.gov

Solubilizing Excipients: The solubility of Calcipotriol can be enhanced by specific excipients. For example, Polyoxypropylene-15 stearyl ether has been shown to be an effective solvent that helps maintain the stability and skin permeability of Calcipotriol in combination ointments. google.comnih.gov Propylene (B89431) glycol and polyethylene (B3416737) glycol 400 have also been noted to decrease the rate of light-induced degradation. nih.gov

pH Considerations: Calcipotriol is most stable at a pH above 8, whereas corticosteroids like betamethasone (B1666872) dipropionate are most stable at an acidic pH (4-6). google.comitalianskinconsulting.it This incompatibility necessitates the use of non-aqueous solvent systems where pH is not a factor or advanced formulation technologies like polyaphron dispersions, which can encapsulate the active ingredients separately to improve stability. nih.govnih.gov Propylene glycol has been identified as a potential issue as it may contain acidic impurities that can catalyze the formation of Calcipotriol epimers. nih.govunimi.it

Incorporating stabilizers and antioxidants into the formulation is a crucial strategy to prevent the degradation of Calcipotriol. google.com

Stabilizers and UV Filters: To specifically combat photodegradation into Impurity A, the inclusion of UV-absorbing agents can be effective. One study demonstrated that the sunscreen 2-hydroxy-4-methoxybenzophenone provides protection against light exposure in proportion to its concentration. nih.gov Stabilizers can also prevent the formation of other degradation products, such as trans-calcipotriene, which is not an oxidation by-product. google.com

| Formulation Strategy | Excipient Example | Mechanism of Action |

| Solvent System Optimization | Polyoxypropylene-15 stearyl ether google.comnih.gov | Acts as a non-aqueous solvent, enhancing solubility and stability of both Calcipotriol and corticosteroids. nih.gov |

| Stabilizer Inclusion | 2-hydroxy-4-methoxybenzophenone nih.gov | Absorbs UV light, preventing the photoisomerization of Calcipotriol to Impurity A. nih.gov |

| Antioxidant Inclusion | Alpha-tocopherol (B171835) (Vitamin E) google.comgoogle.com | Prevents oxidative degradation, contributing to overall product stability. google.comgoogle.com |

By implementing these comprehensive control strategies—from synthesis through to final formulation—the levels of Calcipotriol Impurity A can be effectively managed, ensuring a high-quality and stable drug product.

pH Control and Buffer Systems

The chemical stability of Calcipotriol is highly dependent on pH. For maximum stability, particularly in aqueous formulations, a pH value above 8 is required. nih.govnih.gov Conversely, acidic conditions can lead to the degradation of Calcipotriol and the formation of impurities. nih.govcbg-meb.nl The challenge in formulating products containing Calcipotriol, especially in combination with other active ingredients like corticosteroids which are stable in acidic pH ranges (4 to 6), lies in finding a pH that maintains the stability of all components. nih.govgoogle.comgoogle.com

The formation of Calcipotriol Impurity A is influenced by the pH of the formulation. Maintaining the proper pH throughout the manufacturing process is a key strategy to minimize undesirable side reactions and reduce the generation of contaminants, including Impurity A. While Calcipotriol's stability is enhanced at a pH above 8, a compromise is often necessary in combination products. For instance, in a formulation containing both Calcipotriol and betamethasone dipropionate, a pH of approximately 7.75 has been found to provide a suitable environment for the stability of both active ingredients. nih.govgoogle.comgoogle.com

The use of buffer systems is an effective way to stabilize the pH of a formulation within a desired range. google.comgoogle.com These systems resist changes in pH that might otherwise occur due to the introduction of acidic or basic components or through interaction with the environment. The selection of an appropriate buffer system is critical and must be compatible with all components of the formulation. For Calcipotriol-containing formulations, a buffer system capable of maintaining a pH of around 7.75 can significantly contribute to minimizing the formation of Impurity A and other degradation products. nih.govgoogle.comgoogle.com

Research has also shown that the interaction of antioxidants can be pH-dependent. For example, the combination of butylated hydroxyanisole and alpha-tocopherol has been found to significantly enhance the chemical stability of Calcipotriol within a pH range of 7.75 ± 0.5. google.comgoogle.com This highlights the interplay between pH control and other formulation components in maintaining the stability of Calcipotriol.

Table 1: pH and its Impact on Calcipotriol Stability

| pH Range | Impact on Calcipotriol | Control Strategy |

| < 6 | Significant degradation and impurity formation. nih.gov | Avoid acidic conditions. |

| 7.75 ± 0.5 | Optimal for stability in some combination formulations. nih.govgoogle.comgoogle.com | Use of appropriate buffer systems. google.comgoogle.com |

| > 8 | Maximum stability for Calcipotriol. nih.govnih.gov | Maintain alkaline pH in single-ingredient formulations. |

In-Process Control (IPC) and Real-time Monitoring Strategies

In-process controls (IPCs) are crucial for monitoring the progress of a reaction during the synthesis of an active pharmaceutical ingredient and ensuring the quality of the final product. amazonaws.com For Calcipotriol, where the formation of Impurity A is a concern, IPCs and real-time monitoring allow for the timely detection of impurities during the manufacturing process. This enables prompt adjustments to process parameters to minimize impurity formation.

The implementation of Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality attributes of raw and in-process materials. americanpharmaceuticalreview.comnih.gov This approach facilitates a deeper understanding of the manufacturing process and allows for real-time adjustments to maintain quality.

Online Analytical Techniques (e.g., In-line HPLC, NIR Spectroscopy)

Online analytical techniques are integral to the implementation of PAT and provide real-time data on the manufacturing process. These methods allow for continuous monitoring without the need to remove samples for offline analysis, which can be time-consuming. americanpharmaceuticalreview.comnih.gov

In-line High-Performance Liquid Chromatography (HPLC) is a powerful tool for the real-time monitoring of API synthesis. amazonaws.comnih.gov It can be used to track the formation of Calcipotriol and the emergence of impurities like Impurity A directly within the reaction vessel. This allows for immediate intervention if impurity levels exceed predefined limits. The development of compact HPLC systems has made it easier to co-locate the instrument with the reactor, facilitating on-line reaction monitoring. nih.gov HPLC methods are highly sensitive and specific, capable of detecting even trace levels of impurities. labmanager.com

Near-Infrared (NIR) Spectroscopy is another valuable PAT tool for real-time monitoring in pharmaceutical manufacturing. americanpharmaceuticalreview.commetrohm.comipinnovative.com NIR is a rapid, non-destructive technique that can be used to analyze solid and liquid samples. ipinnovative.comiris-eng.com It can be implemented to monitor various parameters, including the concentration of the API and the presence of impurities. nih.govmetrohm.com In-line NIR probes can be placed directly in the process stream to provide continuous data on the composition of the reaction mixture. nih.gov The data from NIR spectroscopy can be used to build chemometric models that predict the concentration of components like Impurity A in real-time. nih.gov

Table 2: Comparison of Online Analytical Techniques for Impurity A Monitoring

| Technique | Principle | Advantages | Disadvantages |

| In-line HPLC | Separation of components based on their affinity for a stationary and mobile phase. labmanager.com | High sensitivity and specificity for impurity detection. labmanager.com Provides quantitative analysis. labmanager.com | Can be more complex to set up and maintain in a manufacturing environment. nih.gov |

| NIR Spectroscopy | Measures the absorption of near-infrared light by the sample. ipinnovative.com | Rapid, non-destructive, and requires no sample preparation. metrohm.comipinnovative.com Can measure multiple parameters simultaneously. iris-eng.com | May have lower sensitivity for trace impurities compared to HPLC. iris-eng.com Requires the development of robust chemometric models. nih.gov |

Strategic Packaging Material Selection for Enhanced Stability

The selection of appropriate packaging materials is a critical final step in ensuring the long-term stability of Calcipotriol and preventing the formation of Impurity A. Calcipotriol is sensitive to environmental factors such as light, moisture, and oxygen, all of which can contribute to its degradation. cbg-meb.nl

Packaging materials should provide a sufficient barrier against these environmental factors. pharmaguideline.comecobliss-pharma.com Light-sensitive products like Calcipotriol should be packaged in materials that protect them from light, such as amber-colored containers or opaque materials. pharmaguideline.comswiftpak.co.uk To protect against moisture, packaging with low moisture permeability is essential. pharmaguideline.com This can include materials like aluminum foil or specialized plastic films. swiftpak.co.uk For products sensitive to oxidation, packaging that provides a barrier to oxygen is necessary. swiftpak.co.uk This can be achieved through the use of high-barrier materials or by packaging in an inert atmosphere, such as nitrogen. pharmaguideline.comdrug-dev.com

Table 3: Packaging Material Considerations for Calcipotriol Stability

| Environmental Factor | Potential Impact on Calcipotriol | Recommended Packaging Strategy |

| Light | Photodegradation, leading to impurity formation. cbg-meb.nl | Use of light-protective packaging such as amber-colored bottles or opaque blister packs. pharmaguideline.comswiftpak.co.uk |

| Moisture | Hydrolysis, contributing to the formation of degradation products. | Employ moisture-proof packaging like alu-alu blisters or bottles with desiccants. pharmaguideline.com |

| Oxygen | Oxidation, leading to degradation. cbg-meb.nl | Utilize packaging with low oxygen permeability, such as aluminum foil or specialized films. swiftpak.co.uk Consider packaging in an inert atmosphere. pharmaguideline.comdrug-dev.com |

Regulatory Perspectives on Calcipotriol Impurities

Adherence to International Council for Harmonisation (ICH) Guidelines

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely adopted and form the basis for regulatory review in Europe, Japan, the United States, and other regions.

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eufda.gov These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. europa.euich.org

Reporting Threshold: The level at which an impurity must be reported in a registration application.

Identification Threshold: The level at which the structure of an impurity must be determined. ich.org

Qualification Threshold: The level at which an impurity must be justified from a safety perspective. ich.org

For Calcipotriol (B1668217) Impurity A, which is a specified impurity in the European Pharmacopoeia, its control is a mandatory part of the product's specification. uspbpep.com The acceptance criteria for specified impurities are established through a combination of data from batch analyses, stability studies, and toxicological assessments. ich.orgich.org The specification for a new drug product should include a list of degradation products expected to occur during manufacturing and under recommended storage conditions. europa.eu The justification for impurity limits is generally universal for all dosage forms but is based on the maximum daily dose for the specific drug product. nih.gov

ICH Q1A(R2) outlines the stability testing requirements for new drug substances and products. ich.orgich.org The purpose of stability testing is to see how the quality of a drug product changes over time under the influence of environmental factors like temperature, humidity, and light. ich.org This testing is crucial for determining the product's shelf life and recommended storage conditions. ich.orgamsbiopharma.com

Calcipotriol is known to be sensitive to heat and light. uspbpep.comcbg-meb.nl Stability studies for Calcipotriol products are conducted under conditions defined by ICH Q1A, which include long-term, intermediate, and accelerated testing. ich.orgamsbiopharma.comcbg-meb.nl These studies use validated, stability-indicating analytical methods to monitor any increase in degradation products, including Impurity A. europa.euresearchgate.net The data from these studies are essential for setting the acceptance criteria for Impurity A in the final product specification, ensuring it remains within safe and effective limits throughout its shelf life. researchgate.net Photostability testing, as described in ICH Q1B, is also conducted on at least one primary batch of the drug product. ich.org

Table 1: Standard ICH Q1A Stability Storage Conditions ich.orgamsbiopharma.com

| Study Type | Storage Condition | Minimum Time Period |

|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

The ICH Q2(R2) guideline details the requirements for validating analytical procedures to ensure they are suitable for their intended purpose. duyaonet.com The objective of validating an analytical procedure is to demonstrate its fitness for purpose. duyaonet.com For Impurity A, the analytical methods, typically High-Performance Liquid Chromatography (HPLC), must be validated to prove they can accurately and reliably quantify this specific impurity in the drug substance and product. scirp.orgresearchgate.netrjptonline.org

The validation process assesses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. For a stability-indicating method, this involves demonstrating separation from degradation products formed under stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation). europa.euduyaonet.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. duyaonet.com

Accuracy: The closeness of test results to the true value. duyaonet.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). duyaonet.comijlpr.com

Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. duyaonet.com

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and the lowest amount that can be quantitatively determined with suitable precision and accuracy, respectively. scirp.orgrjptonline.org

Research has demonstrated the development and validation of RP-HPLC methods for Calcipotriol and its impurities in accordance with ICH Q2 guidelines. scirp.orgresearchgate.net

Table 2: Key Validation Parameters for Impurity Quantification Methods duyaonet.com

| Validation Characteristic | Assessment |

|---|---|

| Accuracy | Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). |

| Precision (Repeatability) | Assessed using a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration. |

| Precision (Intermediate) | Assessed by comparing results from different analysts, on different days, or with different equipment within the same laboratory. |